methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Description
Methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C13H15ClN4O4S2 and its molecular weight is 390.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules. For instance, triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. The compound has a sulfonyl group attached to a 4-chlorophenyl group, which might be involved in binding to the target protein or enzyme. The presence of the triazole ring could also play a role in its interaction with the target .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could be involved in a variety of pathways related to the aforementioned biological activities .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the potential biological activities of similar compounds, the effects could range from antiviral to anticancer effects .
Properties
IUPAC Name |
methyl 2-[[5-[[(4-chlorophenyl)sulfonylamino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S2/c1-18-11(16-17-13(18)23-8-12(19)22-2)7-15-24(20,21)10-5-3-9(14)4-6-10/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJGYGEFWWKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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